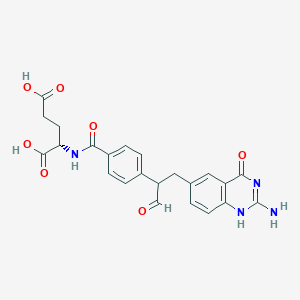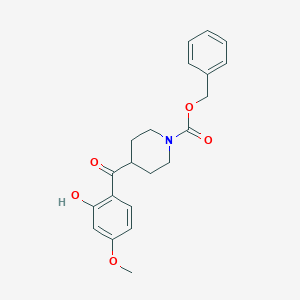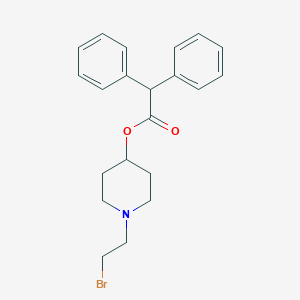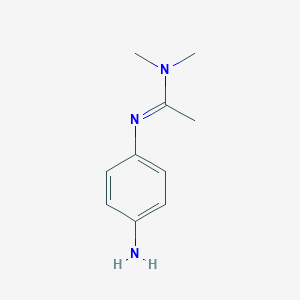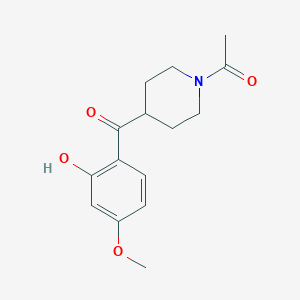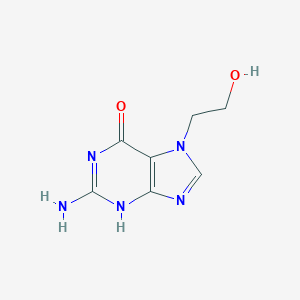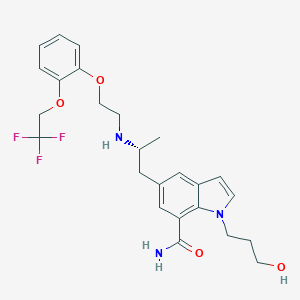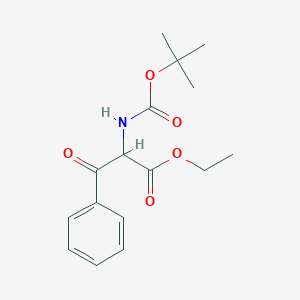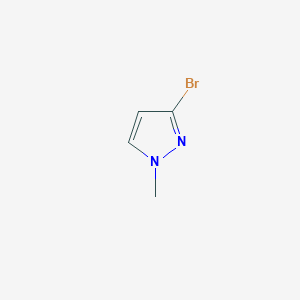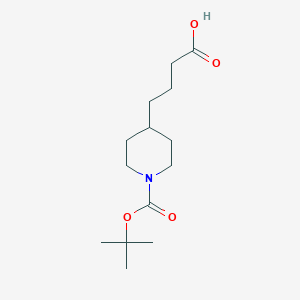
4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid
Vue d'ensemble
Description
The compound 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid is a derivative of piperidine, which is a common structural motif in many biologically active compounds. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis. Although the exact compound is not described in the provided papers, similar compounds with the Boc-protected piperidine structure have been synthesized and studied for their potential as intermediates in pharmaceuticals such as crizotinib and vandetanib .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from 4-piperidinecarboxylate. In one study, the carboxylate is protected by di-tert-butyl dicarbonate, followed by reduction with LiAlH4 to yield an intermediate, which then undergoes a substitution reaction to produce the final compound . Another synthesis route involves the use of tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, leading to a Boc-protected piperidine derivative . These methods demonstrate the versatility of piperidine derivatives in synthetic chemistry and their relevance in the synthesis of complex molecules.
Molecular Structure Analysis
The molecular structures of Boc-protected piperidine derivatives are confirmed using various spectroscopic techniques such as mass spectrometry (MS), nuclear magnetic resonance (1H NMR), and infrared spectroscopy (FT-IR) . Additionally, the crystal structure can be determined by X-ray diffraction, and computational methods like density functional theory (DFT) calculations can be used to predict and compare molecular structures .
Chemical Reactions Analysis
The Boc-protected piperidine derivatives are intermediates that can undergo further chemical reactions. For instance, they can participate in substitution reactions to introduce additional functional groups, as seen in the synthesis of ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate . These reactions are crucial for the construction of complex molecules with potential pharmacological activities.
Physical and Chemical Properties Analysis
The physical properties, such as melting points, are determined and compared with literature values to confirm the identity of the synthesized compounds . Chemical properties, including reactivity and stability, are inferred from the structure and the presence of functional groups like the Boc group, which is known to be a stable protecting group under various conditions. Computational studies, including DFT, provide insights into the electronic structure, molecular electrostatic potential, and frontier molecular orbitals, which are important for understanding the physicochemical properties of these compounds .
Applications De Recherche Scientifique
Synthesis and Conformational Studies
- Dipeptide Synthesis and Structure : The compound plays a role in dipeptide synthesis, showing a type II' beta-turn conformation, useful in peptide research (Didierjean, Boussard, & Aubry, 2002).
Synthesis of Complex Organic Compounds
- Synthesis of Piperidinedicarboxylic Acid Derivatives : It's used in the asymmetric syntheses of complex organic compounds, demonstrating the versatility of the molecule in synthetic organic chemistry (Xue, He, Roderick, Corbett, & Decicco, 2002).
Novel Compound Synthesis
- Synthesis of Novel D-Lysine Analogue : The compound contributes to the synthesis of novel conformationally constrained D-lysine analogues, highlighting its role in the development of new biochemical compounds (Etayo, Badorrey, Díaz-de-Villegas, & Gálvez, 2008).
Pharmaceutical Intermediates
- Synthesis of Pharmaceutical Intermediates : It's crucial in synthesizing intermediates for drugs like Vandetanib, showcasing its importance in medicinal chemistry (Wei, Hai-yong, Xiao-qiang, & Zhe, 2010).
Development of Edeine Analogs
- Edeine Analogs Synthesis : The compound is utilized in synthesizing orthogonally protected diamino acids, used for making edeine analogs, indicating its application in antibiotic synthesis (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Catalytic Applications
- Use in Catalysis : The compound is involved in catalytic processes, such as acid-catalyzed deprotection in photolithography, demonstrating its potential in materials science (Frenette, Ivan, & Scaiano, 2005).
Orientations Futures
Propriétés
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-9-7-11(8-10-15)5-4-6-12(16)17/h11H,4-10H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFRZYWOCMCWMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439344 | |
| Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid | |
CAS RN |
142247-38-9 | |
| Record name | 1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142247-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-Carboxy-propyl)-piperidine-1-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B131741.png)

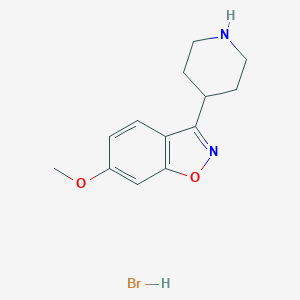
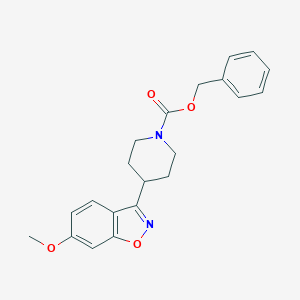
![Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B131752.png)
